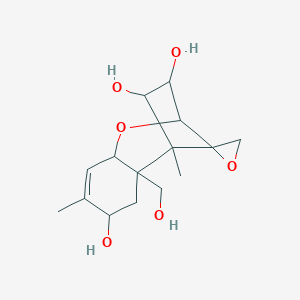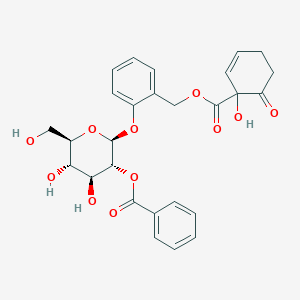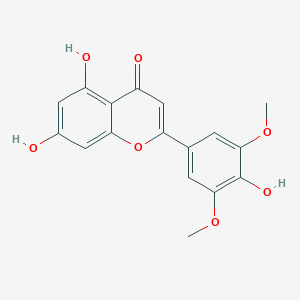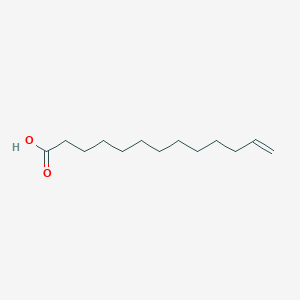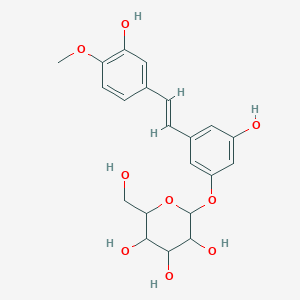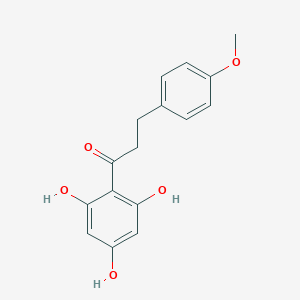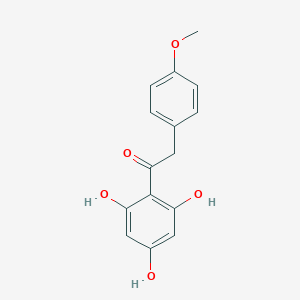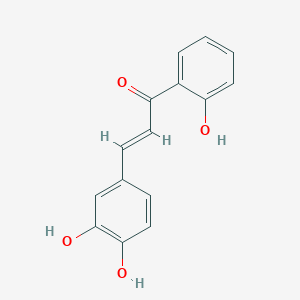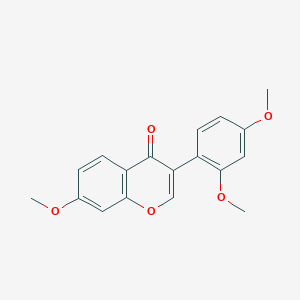
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, also known as DMB, is a natural flavonoid that is found in various plants. It has gained attention in recent years due to its potential therapeutic properties.
Mechanism Of Action
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense. Additionally, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit angiogenesis, which is the process by which new blood vessels form and is critical for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile and is well-tolerated in animal models. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. Additionally, more research is needed to understand the mechanisms underlying 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one's anticancer effects and to identify potential drug targets. Finally, the development of new formulations or delivery methods that improve the solubility and bioavailability of 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one may enhance its therapeutic potential.
Conclusion:
In conclusion, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one is a natural flavonoid with potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, and may be useful in the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
7678-84-4 |
|---|---|
Product Name |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-4-6-13(16(8-11)22-3)15-10-23-17-9-12(21-2)5-7-14(17)18(15)19/h4-10H,1-3H3 |
InChI Key |
RQVCRACKWBNBEO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC |
synonyms |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)
